molecular formula C10H8F4O B3040769 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one CAS No. 239087-13-9

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3040769
CAS No.: 239087-13-9
M. Wt: 220.16 g/mol
InChI Key: QBQRTQNHRAIOPE-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one is a versatile chemical building block of significant interest in advanced organic and medicinal chemistry research. This compound features a propiophenone core that is strategically substituted with both fluorine and trifluoromethyl (CF3) groups on the phenyl ring. The presence of these fluorinated functional groups is particularly valuable, as they are known to profoundly influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules, making them crucial for structure-activity relationship (SAR) studies in drug discovery . The trifluoromethyl group is a privileged pharmacophore found in numerous FDA-approved therapeutics across various classes, including kinase inhibitors and treatments for neurological disorders . As such, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure is ideal for exploring new chemical space in programs aimed at creating protease inhibitors, ligands for various receptors, and other targeted therapies. Researchers utilize this compound in a range of synthetic transformations, including nucleophilic additions, reductions to alcohols, and as a precursor for heterocyclic systems. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-8(15)9-6(10(12,13)14)4-3-5-7(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQRTQNHRAIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Modified Catalytic Systems

Friedel-Crafts acylation traditionally faces limitations when applied to electron-deficient aromatic systems like 2-fluoro-6-(trifluoromethyl)benzene. However, recent advancements in Lewis acid catalysts have enabled this route under optimized conditions.

Reaction Mechanism and Substrate Activation

The trifluoromethyl (-CF₃) and fluorine substituents deactivate the benzene ring by withdrawing electron density, reducing its susceptibility to electrophilic attack. To overcome this, aluminum chloride (AlCl₃) combined with triflic acid (TfOH) generates a superelectrophilic acylium ion capable of reacting with deactivated arenes. The reaction proceeds via:

$$
\text{Ar-H} + \text{RCOCl} \xrightarrow{\text{AlCl₃/TfOH}} \text{Ar-COR} + \text{HCl}
$$

where Ar = 2-fluoro-6-(trifluoromethyl)phenyl and R = ethyl.

Optimization Parameters

  • Temperature : Reactions conducted at −20°C improve regioselectivity by slowing competing side reactions.
  • Solvent : Dichloromethane (DCM) enhances catalyst solubility, achieving 68% yield compared to 42% in nitrobenzene.
  • Catalyst Loading : A 1.5:1 molar ratio of AlCl₃ to TfOH maximizes acylium ion stability while minimizing carbocation rearrangements.
Table 1: Friedel-Crafts Acylation Optimization
Parameter Optimal Value Yield (%) Purity (%)
Temperature −20°C 68 95
Solvent DCM 68 95
AlCl₃:TfOH Ratio 1.5:1 72 97

Directed C-H Fluorination Using Palladium Catalysis

Modern transition-metal-catalyzed methods enable direct fluorination of 1-[6-(trifluoromethyl)phenyl]propan-1-one at the ortho position.

Catalytic Cycle and Ligand Design

A Pd(II)/Pd(IV) cycle mediated by Selectfluor achieves C-H activation:

  • C-H Palladation : Pd(OAc)₂ coordinates to the ketone oxygen, facilitating ortho C-H activation.
  • Oxidative Fluorination : Selectfluor oxidizes Pd(II) to Pd(IV), delivering fluorine.
  • Reductive Elimination : Pd(IV) releases the fluorinated product, regenerating Pd(II).

Ligands like 2,2'-bipyridine improve turnover numbers (TON) to 1,240 versus 580 for ligand-free systems.

Substrate Scope and Limitations

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances reaction rates by stabilizing the Pd intermediate.
  • Steric Effects : Bulky substituents at the 4-position reduce yields to <30% due to hindered Pd access.

Grignard Reagent Addition to Activated Esters

The Weinreb amide approach provides precise control over ketone formation while avoiding over-addition.

Synthesis of 2-Fluoro-6-(Trifluoromethyl)benzoyl Weinreb Amide

Reaction of 2-fluoro-6-(trifluoromethyl)benzoic acid with N,O-dimethylhydroxylamine hydrochloride yields the Weinreb amide:

$$
\text{Ar-COOH} + \text{Me₂N-O-Me} \xrightarrow{\text{EDC, DMAP}} \text{Ar-C(O)-N(Me)OMe}
$$

Ketone Formation with Methylmagnesium Bromide

The Weinreb amide reacts with MeMgBr to exclusively form the target ketone:

$$
\text{Ar-C(O)-N(Me)OMe} + \text{MeMgBr} \rightarrow \text{Ar-C(O)-Me} + \text{Me₂N-O-MgBr}
$$

This method achieves 89% yield with >99% regiopurity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Microreactors : 500 μm channels enable rapid heat dissipation during exothermic Friedel-Crafts steps, reducing decomposition.
  • Residence Time : 2 minutes at 50°C optimizes conversion (94%) versus batch systems (68% at 4 hours).

Purification Challenges

  • Crystallization : Ethanol/water (7:3) mixtures produce needle-like crystals with 99.5% purity after two recrystallizations.
  • Chromatography : Flash chromatography on silica gel (hexane/EtOAc 4:1) removes residual diacylated byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluoro and trifluoromethyl groups.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

    Medicine: It is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-one and related compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features Reference
This compound Not explicitly provided (target) -F (C2), -CF₃ (C6), propan-1-one ~232.17 (estimated) High electrophilicity due to dual electron-withdrawing groups; potential for pharmaceutical applications.
1-[2-Bromo-6-(trifluoromethyl)phenyl]propan-2-one 1804066-06-5 -Br (C2), -CF₃ (C6), propan-2-one 281.07 Bromine increases steric bulk and may reduce metabolic stability compared to fluorine; discontinued, suggesting synthesis or stability challenges.
1-(2,3-bis(trifluoromethyl)phenyl)propan-1-one 1803860-26-5 -CF₃ (C2, C3), propan-1-one ~304.15 Dual -CF₃ groups enhance electrophilicity but reduce solubility; higher molecular weight impacts pharmacokinetics.
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one 1806575-92-7 -I (C2), -SCF₃ (C6), propan-1-one 360.13 Iodo and -SCF₃ groups introduce steric hindrance and stronger electron withdrawal; potential utility in Suzuki couplings.
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one 2176202-02-9 Spirocyclic amine, -CF₃ (C4) 347.32 Spiro structure enhances conformational rigidity; amine group enables salt formation, improving solubility.

Substituent Effects

  • Halogen Comparison : Replacing fluorine with bromine (as in 1-[2-bromo-6-(trifluoromethyl)phenyl]propan-2-one) increases steric bulk and polarizability, which may hinder interactions with biological targets. Fluorine’s smaller size and higher electronegativity improve metabolic stability and binding precision .
  • Trifluoromethylthio (-SCF₃) vs.

Positional and Functional Group Variations

  • Bis-Trifluoromethyl Derivatives : 1-(2,3-bis(trifluoromethyl)phenyl)propan-1-one () exhibits amplified electron-withdrawing effects, increasing ketone electrophilicity but reducing solubility due to heightened hydrophobicity .
  • Spirocyclic Analogues : The spiro compound in demonstrates how structural rigidity and heteroatom incorporation (e.g., nitrogen) can enhance solubility and target specificity, albeit at the cost of synthetic complexity .

Biological Activity

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one is a fluorinated organic compound with significant interest in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8F4O
  • Molecular Weight : 232.17 g/mol
  • CAS Number : 16185-96-9

The compound features a propanone moiety attached to a phenyl ring that is substituted with both a fluorine atom and a trifluoromethyl group, which contribute to its unique physicochemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to lipid membranes, facilitating cellular uptake and distribution.

Pharmacological Studies

Research has indicated that compounds with trifluoromethyl groups often exhibit increased potency against specific biological targets. For instance, studies have shown that similar compounds demonstrate significant inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as cancer and obesity .

In Vivo Studies

In vivo studies involving analogous compounds have demonstrated their effectiveness in reducing tumor growth in animal models. For example, a similar trifluoromethyl-substituted compound showed a reduction in tumor size by over 50% in xenograft models when administered at therapeutic doses .

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising bioactivity, it also necessitates careful evaluation of its safety profile. In studies, high doses have been linked to developmental toxicity in animal models, emphasizing the need for further investigation into its long-term effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(2-Iodo-6-(trifluoromethyl)phenyl)propan-1-oneC10H8F3IOSContains iodine; used in organic synthesis
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-oneC10H8F3ClSContains chlorine; exhibits different reactivity
1-(2-Bromo-6-(trifluoromethyl)phenyl)propan-2-oneC10H8F3BrSContains bromine; potential for different substitution reactions

The comparison highlights that this compound stands out due to its unique fluorine content, which enhances both reactivity and bioactivity compared to other halogenated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where a fluorinated aromatic substrate reacts with a propanoyl chloride derivative in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Suzuki-Miyaura cross-coupling can be employed using a trifluoromethyl-substituted aryl boronic acid and a propanone precursor. Key steps include rigorous control of reaction temperature (<0°C for Friedel-Crafts to minimize side reactions) and purification via column chromatography (hexane/ethyl acetate) to isolate the product .
  • Challenges : Competitive electrophilic substitution at alternative positions on the aromatic ring may require regioselective directing groups or protective strategies.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm, split due to fluorine coupling) and the ketone carbonyl (δ ~205 ppm in ¹³C). The trifluoromethyl group appears as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z 234.04) and fragmentation patterns (e.g., loss of CO from the ketone group).
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F vibrations) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity and reduce byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation efficiency compared to non-polar solvents.
  • In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction time dynamically .
    • Data Contradiction : Discrepancies in yield may arise from trace moisture deactivating Lewis acids; ensure anhydrous conditions via molecular sieves or solvent distillation.

Q. What are the implications of fluorine and trifluoromethyl substituents on the compound’s reactivity and stability?

  • Electronic Effects : The electron-withdrawing -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution but enhancing resistance to oxidation. The fluorine atom at the ortho position induces steric hindrance, affecting nucleophilic attack on the ketone .
  • Stability : Trifluoromethyl groups increase thermal stability but may lead to hydrolysis under strongly acidic/basic conditions. Stability studies (TGA/DSC) are recommended for applications in high-temperature reactions .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Case Example : Conflicting ¹H NMR signals (e.g., unexpected splitting) may arise from dynamic tautomerism or paramagnetic impurities.
  • Resolution Strategies :

  • Variable Temperature NMR : Resolve tautomeric equilibria by cooling the sample to -40°C.
  • X-ray Crystallography : Confirm solid-state structure if solution-phase data are ambiguous .
  • Elemental Analysis : Validate purity (>95%) to rule out impurity interference .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

  • Medicinal Chemistry : Acts as a key intermediate for fluorinated drug candidates (e.g., kinase inhibitors or antiviral agents). The trifluoromethyl group enhances metabolic stability and membrane permeability .
  • Materials Science : Used in synthesizing fluorinated polymers or liquid crystals, leveraging its electron-deficient aromatic core for π-stacking interactions .
  • Validation : Biological screening (e.g., enzyme inhibition assays) and computational docking studies (DFT for binding affinity predictions) are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one
Reactant of Route 2
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1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one

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